6-(thiolan-3-yloxy)-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide
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Overview
Description
6-(thiolan-3-yloxy)-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide is a synthetic organic compound that features a pyridine ring substituted with a thiolan-3-yloxy group and a trifluoroethyl carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(thiolan-3-yloxy)-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis.
Introduction of the Thiolan-3-yloxy Group: This step might involve the reaction of a thiolane derivative with a suitable leaving group on the pyridine ring.
Formation of the Trifluoroethyl Carboxamide Group: This can be achieved by reacting the pyridine derivative with a trifluoroethylamine under appropriate conditions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiolan-3-yloxy group.
Reduction: Reduction reactions could target the carboxamide group.
Substitution: The pyridine ring can undergo various substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
6-(thiolan-3-yloxy)-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide could have various applications:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action would depend on the specific application. For instance, in medicinal chemistry, the compound might interact with specific enzymes or receptors, altering their activity. The trifluoroethyl group could enhance the compound’s binding affinity or stability.
Comparison with Similar Compounds
Similar Compounds
6-(thiolan-3-yloxy)pyridine-3-carboxamide: Lacks the trifluoroethyl group.
N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide: Lacks the thiolan-3-yloxy group.
Uniqueness
The presence of both the thiolan-3-yloxy and trifluoroethyl groups in 6-(thiolan-3-yloxy)-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide makes it unique, potentially offering a combination of properties not found in the similar compounds listed above.
Properties
IUPAC Name |
6-(thiolan-3-yloxy)-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O2S/c13-12(14,15)7-17-11(18)8-1-2-10(16-5-8)19-9-3-4-20-6-9/h1-2,5,9H,3-4,6-7H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHBLTDVOOEIER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=C(C=C2)C(=O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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